molecular formula C4H5NO4S B590582 1,2-Oxazol-3-yl methanesulfonate CAS No. 129235-19-4

1,2-Oxazol-3-yl methanesulfonate

Cat. No. B590582
CAS RN: 129235-19-4
M. Wt: 163.147
InChI Key: BUJLAUIGCFLNMI-UHFFFAOYSA-N
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Description

1,2-Oxazol-3-yl methanesulfonate is a chemical compound with the molecular formula C4H5NO4S and a molecular weight of 163.147. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . The most commonly reported synthesis of oxazole derivatives involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .


Molecular Structure Analysis

The structure of 1,2-Oxazol-3-yl methanesulfonate is based on the oxazole ring, a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The oxazole ring is a key component of many biologically active compounds and drugs .


Chemical Reactions Analysis

Oxazole compounds, including 1,2-Oxazol-3-yl methanesulfonate, can undergo various chemical reactions. One of the most common reactions is the (3 + 2) cycloaddition between 1,2-benzisoxazole and azaoxyallyl cation .


Physical And Chemical Properties Analysis

1,2-Oxazol-3-yl methanesulfonate is a stable compound at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would require further experimental data.

Mechanism of Action

The mechanism of action of oxazole derivatives is largely dependent on their chemical structure and the specific biological target they interact with . Oxazole derivatives are known to bind to a wide range of receptors and enzymes in biological systems, leading to various biological responses .

Safety and Hazards

Safety information for (1,2-oxazol-3-yl)methanesulfonate indicates that it may cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Oxazole derivatives, including 1,2-Oxazol-3-yl methanesulfonate, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of new synthetic routes and the exploration of their potential therapeutic applications .

properties

IUPAC Name

1,2-oxazol-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4S/c1-10(6,7)9-4-2-3-8-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJLAUIGCFLNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Oxazol-3-yl methanesulfonate

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